4-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide
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Overview
Description
4-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is used primarily in research and development settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The tert-butoxy and cyclopropoxy groups are introduced through specific reactions involving tert-butyl alcohol and cyclopropyl alcohol, respectively. The N-methylation is achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its structural features .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
4-Tert-butyl-5-nitrophthalonitrile: Another related compound with different functional groups, used in the synthesis of phthalocyanines.
Uniqueness
4-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of new chemical entities .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-11-7-10(13(17)15-4)16-8-12(11)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
XXMUSEAHOJAPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)C(=O)NC |
Origin of Product |
United States |
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